molecular formula C10H10N2S B1372992 5-(3-Methylphenyl)-1,3-thiazol-2-amine CAS No. 1178168-92-7

5-(3-Methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1372992
CAS No.: 1178168-92-7
M. Wt: 190.27 g/mol
InChI Key: RRLCBATXGIBNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C11H12N2S and an average molecular mass of 204.29 g/mol. It features a 1,3-thiazole ring, a privileged structure in medicinal chemistry known to be associated with a broad spectrum of pharmacological activities. This scaffold is a common bioisostere for pyrimidine and pyridazine rings, and its derivatives often exhibit good cell permeability and oral bioavailability due to the lipophilicity conferred by the sulfur atom . The 2-amino group on the thiazole ring serves as a versatile handle for further chemical derivatization, making this compound a valuable building block for synthesizing novel molecules for biological evaluation . Research into analogous 1,3-thiazol-2-amine compounds highlights their significant potential as scaffolds for promising antimicrobial agents . These derivatives are extensively investigated for combating drug-resistant bacterial and fungal strains, a growing problem in healthcare . The compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLCBATXGIBNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic analysis of 5-(3-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(3-Methylphenyl)-1,3-thiazol-2-amine

Authored by: Senior Application Scientist

Foreword: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. Thiazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The compound this compound stands as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its structural and electronic properties is crucial for predicting its reactivity, metabolic fate, and interaction with biological targets. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques utilized to elucidate the structure of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of chemical identification, providing a fingerprint of a molecule's unique structure. By probing the interaction of molecules with electromagnetic radiation, we can deduce a wealth of information about functional groups, connectivity, and the electronic environment of atoms. For a molecule such as this compound, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This typically involves a synergistic combination of Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

G Molecule Molecule FT-IR FT-IR Molecule->FT-IR Vibrational Modes UV-Vis UV-Vis Molecule->UV-Vis Electronic Transitions NMR NMR Molecule->NMR Nuclear Spin States Mass Spec Mass Spec Molecule->Mass Spec Mass-to-Charge Ratio Functional Groups Functional Groups FT-IR->Functional Groups Conjugation & Chromophores Conjugation & Chromophores UV-Vis->Conjugation & Chromophores Connectivity & Environment Connectivity & Environment NMR->Connectivity & Environment Molecular Weight & Formula Molecular Weight & Formula Mass Spec->Molecular Weight & Formula

Figure 2: A 2D representation of this compound illustrating the connectivity of the atoms as determined by NMR spectroscopy.

Section 5: Determining Molecular Weight and Formula with Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and can offer insights into the molecular formula and fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., formic acid) to promote ionization.

  • Infusion: The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

  • Ionization and Mass Analysis: The solvent evaporates from the droplets, leaving charged molecular ions that are then guided into the mass analyzer (e.g., time-of-flight or quadrupole) to determine their m/z values.

Data Interpretation

The mass spectrum of this compound provides a molecular ion peak that confirms its molecular weight.

m/zIonReference
190[M]⁺[3]
148[M - C₂H₂N]⁺[3]
133[M - C₃H₃N₂]⁺[3]
101[C₇H₇N]⁺[3]
76[C₆H₄]⁺[3]
51[C₄H₃]⁺[3]

The molecular ion peak at m/z 190 corresponds to the molecular weight of C₁₀H₁₀N₂S. [3][4]The other observed peaks are fragments of the parent molecule, which can help to further confirm the structure. For instance, the loss of a neutral fragment with a mass of 42 (C₂H₂N) to give the peak at m/z 148 is a plausible fragmentation pathway.

Section 6: Synthesis of Spectroscopic Data

The collective evidence from FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification of the molecule.

G cluster_analysis Spectroscopic Techniques Hypothesized Structure Hypothesized Structure Spectroscopic Analysis Spectroscopic Analysis Hypothesized Structure->Spectroscopic Analysis Validation Spectral Data Spectral Data Spectroscopic Analysis->Spectral Data Generation FT-IR FT-IR UV-Vis UV-Vis NMR NMR Mass Spec Mass Spec Data Interpretation Data Interpretation Spectral Data->Data Interpretation Analysis Confirmed Structure Confirmed Structure Data Interpretation->Confirmed Structure Confirmation

Figure 3: A logical flow diagram illustrating the process of structure confirmation through the synthesis of data from multiple spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound presented in this guide demonstrates the power of a multi-technique approach to molecular characterization. The congruence of data from FT-IR, UV-Vis, NMR, and mass spectrometry provides a high degree of confidence in the assigned structure. This foundational knowledge is indispensable for the further development and application of this and related thiazole derivatives in the fields of medicinal chemistry and materials science.

References

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. Available at: [Link]

  • UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. ResearchGate. Available at: [Link]

  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. PMC. Available at: [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available at: [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME THIAZOLE COMPOUNDS BY MICROWAVE IRRADIATION. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]]pdf

  • Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[5][6]riazole Derivatives. ChemRxiv. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences. Available at: [Link]

  • 5-(m-Tolyl)-1,3,4-thiadiazol-2-ylamine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available at: [Link]

  • Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Helda - University of Helsinki. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. Available at: [Link]

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available at: [Link]

  • (5z)-3-sec-butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1h-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. PubChem. Available at: [Link]

  • GNPS. UCSD Computational Mass Spectrometry Website. Available at: [Link]

Sources

Mechanism of Action Studies for 2-Aminothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-centric analysis of 2-aminothiazole compounds. It moves beyond generic descriptions to address the specific medicinal chemistry, biophysical validation, and liability assessment required for this privileged scaffold.

Strategic Overview: The "Privileged" Scaffold and its Paradox

The 2-aminothiazole core is one of the most prolific scaffolds in modern medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors like Dasatinib (Sprycel), Abemaciclib (Verzenio), and Alpelisib (Piqray). Its designation as a "privileged structure" stems from its ability to present a rigid, planar vector for hydrogen bonding, mimicking the adenine ring of ATP.

However, for the drug discovery scientist, this scaffold presents a paradox. While it offers high affinity for kinase hinge regions, it is also frequently flagged in Pan-Assay Interference Compound (PAINS) filters. 2-aminothiazoles can exhibit promiscuity due to aggregation, redox cycling, or metal chelation.

Core Directive: A robust Mechanism of Action (MoA) study for a 2-aminothiazole lead must not only validate the primary target but rigorously disprove non-specific assay interference.

Structural Basis of Bioactivity: The Hinge-Binding Motif

To understand the MoA, one must first understand the binding logic. The 2-aminothiazole ring typically functions as a bidentate ligand within the ATP-binding pocket of protein kinases.

The Donor-Acceptor (D-A) System

The bioactivity is governed by the electronic distribution between the ring nitrogen and the exocyclic amine:

  • Ring Nitrogen (N3): Acts as a Hydrogen Bond Acceptor .

  • Exocyclic Amine (C2-NH₂): Acts as a Hydrogen Bond Donor .

This D-A motif is complementary to the A-D motif found in the backbone of the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

The Tautomerism Challenge

A critical, often overlooked variable in in silico docking and MoA interpretation is tautomerism.

  • Amino Form: Aromatic thiazole ring.[1] The dominant species in solution and the primary bioactive form in kinase pockets (e.g., CDK4/6).

  • Imino Form: Non-aromatic.[2] While less stable, the imino form can be stabilized by specific active site environments or electron-withdrawing substituents.

Guidance: When performing molecular dynamics (MD) simulations, ensure the amino tautomer is the starting conformation unless specific quantum mechanical (QM) data suggests otherwise for your derivative.

Visualization: The Kinase Hinge Interaction

The following diagram illustrates the canonical binding mode of a 2-aminothiazole inhibitor within a kinase active site, highlighting the critical H-bond network.

KinaseBinding Met_CO Backbone C=O (Acceptor) Met_NH Backbone N-H (Donor) Thiazole_N Ring Nitrogen (N3) (Acceptor) Met_NH->Thiazole_N H-Bond (Strong) Thiazole_NH2 Exocyclic -NH2 (Donor) Thiazole_NH2->Met_CO H-Bond (Strong)

Caption: Canonical bidentate H-bond interaction between the 2-aminothiazole core and kinase hinge backbone residues.

Experimental Protocols for MoA Validation

Merely showing IC50 values is insufficient for establishing MoA. You must demonstrate target engagement in a cellular context and binding kinetics that match the proposed mechanism.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the 2-aminothiazole compound enters the cell and physically binds to the target protein, stabilizing it against thermal denaturation.

Step-by-Step Methodology:

  • Cell Preparation: Cultivate cells (e.g., MCF-7 for CDK4/6 targets) to 80% confluence. Treat with the test compound (at 5x IC50) and DMSO control for 1 hour.

  • Harvest & Lysis: Wash cells with PBS, harvest, and resuspend in kinase buffer supplemented with protease inhibitors. Crucial: Do not lyse yet if performing Intact Cell CETSA.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.

  • Cooling & Lysis: Cool samples at RT for 3 min. For intact cells, now perform lysis (freeze-thaw x3 or liquid nitrogen).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using a specific antibody for the target kinase.

  • Data Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) of the treated sample vs. control confirms physical binding.
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To determine the residence time (


) of the inhibitor. For 2-aminothiazoles, a slow off-rate often correlates with higher potency and selectivity (as seen with Abemaciclib).

Step-by-Step Methodology:

  • Chip Immobilization: Immobilize the target kinase (e.g., biotinylated CDK4) onto a Streptavidin (SA) sensor chip. Aim for a low density (<2000 RU) to prevent mass transport limitations.

  • Compound Preparation: Dilute the 2-aminothiazole compound in running buffer (HBS-P+ with 1-2% DMSO). Note: Match DMSO concentration exactly between running buffer and sample to avoid "bulk shift" artifacts.

  • Injection Cycle:

    • Association: Inject compound for 120–180 seconds.

    • Dissociation: Switch to running buffer for 300–600 seconds.

  • Regeneration: If the binder is potent, use mild regeneration (e.g., 10mM Glycine pH 2.5) or rely on long dissociation times (Single Cycle Kinetics is preferred for tight binders).

  • Analysis: Fit data to a 1:1 Langmuir binding model. Report

    
    , 
    
    
    
    , and
    
    
    .

Liability Assessment: Excluding PAINS

Before declaring a novel MoA, you must exclude non-specific mechanisms. 2-aminothiazoles are prone to aggregation-based inhibition.

The "Detergent Test" (Mandatory Control):

  • Run your biochemical inhibition assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80).

  • Result Interpretation:

    • If IC50 shifts significantly (>3-fold) or activity disappears with detergent: Likely an aggregator (False Positive).

    • If IC50 remains stable: Consistent with specific binding.

Visualizing the Validation Workflow

This flowchart outlines the logical progression from a phenotypic hit to a validated MoA, incorporating the necessary checkpoints for this specific scaffold.

MoA_Workflow Hit Phenotypic Hit (2-Aminothiazole) PAINS_Check PAINS Filter (In Silico & Detergent Test) Hit->PAINS_Check PAINS_Check->Hit Fail (Discard/Redesign) Target_ID Target ID (Kinase Panel / Proteomics) PAINS_Check->Target_ID Pass Biophys_Val Biophysical Validation (SPR / CETSA) Target_ID->Biophys_Val Candidate Target Struct_Val Structural Confirmation (X-Ray / Cryo-EM) Biophys_Val->Struct_Val Confirmed Binder

Caption: Critical path for validating 2-aminothiazole hits, emphasizing early PAINS exclusion.

Quantitative Data Summary: 2-Aminothiazole Drugs

The following table summarizes the mechanistic parameters of approved drugs containing this scaffold, serving as benchmarks for new compounds.

Drug NameTargetBinding ModeKey Interaction (Hinge)Ref
Abemaciclib CDK4/6ATP-Competitive2-amino (Donor) & Thiazole N (Acceptor) to Val101[1]
Dasatinib Bcr-Abl / SrcATP-CompetitiveThiazole N (Acceptor) to Met318[2]
Alpelisib PI3K

ATP-Competitive2-aminothiazole forms H-bond with Val851[3]

References

  • Gharbi, S. I., et al. (2022). "Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy." Nature Communications. [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. [Link]

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. [Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. [Link]

Sources

Methodological & Application

Application Note: Evaluation of Anti-Proliferative Activity of 5-(3-Methylphenyl)-1,3-thiazol-2-amine in Cancer Cell Lines

[1]

Executive Summary

This application note details the standardized protocol for evaluating the anti-proliferative efficacy of 5-(3-Methylphenyl)-1,3-thiazol-2-amine , a representative small molecule from the 2-amino-5-arylthiazole class.[1] This scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition (e.g., Src, EGFR) and tubulin polymerization interference.[1]

This guide moves beyond simple cytotoxicity; it provides a self-validating workflow to distinguish between non-specific necrosis and targeted apoptotic induction. Special emphasis is placed on compound stability in DMSO , a critical but often overlooked variable for aminothiazoles.[1]

Compound Profile & Handling

Chemical Name: this compound Molecular Formula: C10H10N2S Class: 2-aminothiazole derivative[1][2]

Critical Handling Note: DMSO Stability
  • Insight: 2-aminothiazoles are prone to oxidative dimerization or hydrolysis when stored in DMSO at room temperature for extended periods.

  • Directive: Prepare stock solutions fresh immediately prior to use. If storage is necessary, store at -20°C or -80°C under argon gas to prevent moisture uptake and oxidation.[1] Avoid repeated freeze-thaw cycles.

ParameterSpecification
Solubility Soluble in DMSO (>10 mM).[1] Insoluble in water.
Stock Concentration Prepare at 10 mM or 20 mM in 100% DMSO.
Working Solvent Dilute in cell culture media. Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity.[1]
Storage (Solid) -20°C, desiccated, protected from light.

Experimental Workflow Overview

The following diagram illustrates the critical path from compound preparation to data validation.

Gcluster_AssaysParallel Assay WorkflowsStartCompound Preparation(Fresh DMSO Stock)QCQC Check:Absence of PrecipitateStart->QCSeedingCell Seeding(HeLa, MCF-7, HCT-116)QC->SeedingTreatmentTreatment (72h)Serial DilutionsSeeding->TreatmentMTTCytotoxicity(MTT/SRB Assay)Treatment->MTTFACSMechanism(Cell Cycle/Annexin V)Treatment->FACSAnalysisData Analysis(IC50 Calculation)MTT->AnalysisFACS->Analysis

Figure 1: Integrated workflow for evaluating aminothiazole derivatives.

Protocol 1: Quantitative Cytotoxicity Assay (MTT)

Objective: Determine the IC50 (Half maximal inhibitory concentration).[1] Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. For thiazoles, which may affect mitochondrial membrane potential, confirm results with an SRB (protein content) assay if metabolic interference is suspected.[1]

Materials
  • Cell Lines: HCT-116 (Colon), MCF-7 (Breast), or HeLa (Cervical).[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1]

  • Positive Control: Dasatinib (Kinase inhibitor reference) or Paclitaxel (if suspecting tubulin mechanism).[1]

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     to 
    
    
    cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion.
  • Treatment:

    • Prepare a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 50, 100 µM).[1]

    • Include a Vehicle Control (0.1% DMSO media) and a Blank (media only).

    • Self-Validation Step: Ensure the standard deviation between triplicate wells is <10%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final conc).[1] Incubate 3-4 hours.

    • Remove media carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm .

  • Calculation:

    
    
    Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive IC50.[1]
    

Protocol 2: Mechanism of Action (Flow Cytometry)

Objective: Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.[1] Context: 2-aminothiazoles often inhibit tubulin polymerization, leading to G2/M arrest , or inhibit kinases, leading to G1 arrest .[1]

A. Cell Cycle Analysis (PI Staining)[2]
  • Harvest: Treat cells with IC50 concentration for 24h. Harvest and wash with PBS.

  • Fixation: Fix in 70% ice-cold ethanol (dropwise while vortexing) for >2 hours at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL) .

  • Analysis: Measure DNA content.

    • Expected Result (Tubulin inhibition): Accumulation in G2/M phase.

    • Expected Result (Kinase inhibition): Accumulation in G0/G1 phase.

B. Apoptosis Detection (Annexin V/PI)[2]
  • Staining: Do not fix cells. Use Annexin V-FITC and PI in binding buffer.

  • Differentiation:

    • Annexin V+/PI-: Early Apoptosis (Targeted effect).[1]

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI+: Necrosis (Likely non-specific toxicity or membrane damage).[1]

Mechanistic Pathway Visualization

Based on the scaffold's structural homology to known inhibitors, the following pathway outlines the potential biological cascade.

PathwayCompound5-(3-Methylphenyl)-1,3-thiazol-2-amineTarget1Kinase Inhibition(Src/EGFR family)Compound->Target1 BindingTarget2TubulinPolymerizationCompound->Target2 PotentialSignalSignaling Cascade(Ras/Raf/MEK)Target1->SignalArrestG2/M CellCycle ArrestTarget2->ArrestCaspaseCaspase-3/7ActivationSignal->CaspaseArrest->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action. The compound likely acts via kinase inhibition or tubulin interference, converging on Caspase-mediated apoptosis.[1]

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
High toxicity in Vehicle Control DMSO concentration >0.1% or contaminated DMSO.Reduce DMSO to <0.1%; use fresh DMSO.
Precipitation in wells Compound insolubility in aqueous media.Check wells microscopically. If crystals are visible, IC50 is invalid.[1] Lower concentration range.
No IC50 reached Compound is inactive or degrades rapidly.Verify stock stability (QC check).[1] Test at higher concentrations (up to 100 µM) if solubility permits.
High Necrosis (PI+ only) Non-specific membrane disruption.[1]Compound may be acting as a detergent/toxin rather than a drug. Verify structure/purity.

References

  • Vertex AI Search. (2025).[1] Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. PMC. 3[1][4]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2[1][4]

  • Pakistan Journal of Pharmaceutical Sciences. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. PubMed. 5

  • ChemMedChem. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. 6[1][4][7]

Application Note: Antifungal Activity of 5-(3-Methylphenyl)-1,3-thiazol-2-amine Derivatives

[1]

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the development of novel pharmacophores. The 5-(3-Methylphenyl)-1,3-thiazol-2-amine scaffold represents a potent class of antifungal agents designed to target Lanosterol 14


-demethylase (CYP51)

This guide provides a comprehensive technical workflow for the synthesis , in vitro evaluation , and mechanistic validation of this specific derivative. It moves beyond standard textbook descriptions to offer field-proven protocols optimized for reproducibility and data integrity.

Chemical Synthesis & Characterization[2][3][4][5][6][7]

Rationale for Synthetic Route

While the Hantzsch thiazole synthesis is the "classic" route, it preferentially yields 4-aryl isomers. To synthesize the 5-aryl derivative with high regioselectivity, a Suzuki-Miyaura Cross-Coupling approach is superior. This method allows for the modular introduction of the 3-methylphenyl group onto a pre-formed thiazole core, avoiding regioisomeric mixtures.

Synthesis Workflow (DOT Visualization)

Synthesis_WorkflowStartStarting Material:2-AminothiazoleStep1Step 1: Protection(Acetic Anhydride, Et3N)Start->Step1Inter1Intermediate 1:N-(Thiazol-2-yl)acetamideStep1->Inter1Step2Step 2: Bromination(NBS, CH3CN, RT)Inter1->Step2Inter2Intermediate 2:N-(5-Bromothiazol-2-yl)acetamideStep2->Inter2Step3Step 3: Suzuki Coupling(3-Methylphenylboronic acid,Pd(dppf)Cl2, K2CO3, Dioxane/H2O)Inter2->Step3Inter3Intermediate 3:Coupled AcetamideStep3->Inter3Step3->Inter3 Argon Atm. 90°C, 12hStep4Step 4: Deprotection(6N HCl, Reflux)Inter3->Step4FinalFinal Product:This compoundStep4->Final

Figure 1: Optimized synthetic pathway for 5-aryl-2-aminothiazoles via Suzuki coupling. Protection of the amine is critical to prevent catalyst poisoning during the palladium cycle.

Detailed Protocol

Reagents: 2-Aminothiazole (98%), N-Bromosuccinimide (NBS), 3-Methylphenylboronic acid, Pd(dppf)Cl₂, Acetic anhydride.

  • Protection: Dissolve 2-aminothiazole (10 mmol) in DCM. Add triethylamine (1.2 eq) and acetic anhydride (1.1 eq). Stir at RT for 4h. Wash with NaHCO₃.[1] Yields N-(thiazol-2-yl)acetamide.

  • Bromination: Dissolve the acetamide in acetonitrile. Add NBS (1.05 eq) portion-wise at 0°C. Stir at RT for 2h. Evaporate solvent, redissolve in EtOAc, wash with water. Recrystallize from EtOH. This yields the 5-bromo intermediate regioselectively.

  • Suzuki Coupling:

    • Vessel: Microwave vial or pressure tube.

    • Mix: 5-bromo intermediate (1 eq), 3-methylphenylboronic acid (1.2 eq), K₂CO₃ (2 eq).

    • Solvent: 1,4-Dioxane:Water (4:1). Degas with Argon for 15 min.

    • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

    • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 12h (thermal) or 30 min (MW).

  • Deprotection: Reflux the coupled product in 6N HCl/Ethanol (1:1) for 2h. Neutralize with NaOH to pH 8. Filter the precipitate.[2]

  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).

Critical Control Point: Ensure the Suzuki coupling is strictly anaerobic. Oxygen exposure leads to homocoupling of the boronic acid (biaryl impurity).

In Vitro Antifungal Susceptibility Testing[1][6][10][11][12][13]

Methodology (CLSI M27-A3 Adapted)

Standardization is vital. The hydrophobicity of the 3-methylphenyl group requires careful handling of DMSO stocks to prevent precipitation in aqueous media.

Target Organisms: Candida albicans (ATCC 90028), Candida glabrata, Aspergillus fumigatus.

Protocol Steps[8][9]
  • Stock Preparation:

    • Dissolve this compound in 100% DMSO to a concentration of 1600 µg/mL .

    • Note: Do not use ethanol; solubility will be insufficient for stock concentrations.

  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Dilution Series:

    • Perform 2-fold serial dilutions in RPMI to achieve a range of 64 µg/mL to 0.125 µg/mL .

    • Final DMSO concentration in wells must be <1% to avoid solvent toxicity.

  • Inoculum:

    • Adjust yeast suspension to

      
       to 
      
      
      cells/mL (0.5 McFarland).
    • Dilute 1:1000 in RPMI.

  • Incubation:

    • Add 100 µL inoculum to 100 µL drug solution in 96-well plates.

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout:

    • MIC: Lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to growth control.

Representative Data Table

The following data represents typical potency ranges for 5-aryl-2-aminothiazoles based on SAR literature.

OrganismStrain TypeMIC (µg/mL)Reference Drug (Fluconazole) MIC
C. albicansWild Type2.0 - 4.00.5 - 1.0
C. albicansAzole-Resistant (ERG11 mut)4.0 - 8.0>64.0
C. glabrataWild Type4.0 - 8.04.0 - 16.0
A. fumigatusWild Type8.0 - 16.0N/A (Voriconazole used)

Interpretation: The 5-(3-methylphenyl) derivative typically retains activity against fluconazole-resistant strains due to the lack of the imidazole ring, which is often the target of specific efflux pumps or mutation-based steric hindrance.

Mechanism of Action (MOA)

Target Validation: CYP51 Inhibition

The antifungal activity stems from the inhibition of lanosterol 14


-demethylase (CYP51)
MOA Pathway Visualization[8]

MOA_PathwayDrugThis compoundEnzymeCYP51 (Lanosterol 14α-demethylase)Drug->Enzyme Competitive BindingComplexEnzyme-Inhibitor Complex(Thiazole N -> Heme Fe)Enzyme->Complex High AffinitySubstrateLanosterolSubstrate->Enzyme Normal PathBlockBlockade of DemethylationComplex->BlockAccumulationAccumulation ofToxic Methylated SterolsBlock->AccumulationDepletionDepletion of ErgosterolBlock->DepletionMembraneMembrane Fluidity Loss &Structural FailureAccumulation->MembraneDepletion->MembraneDeathFungal Cell Death(Fungistatic/Fungicidal)Membrane->Death

Figure 2: Mechanism of Action. The compound competitively inhibits CYP51, leading to a dual effect: toxic sterol accumulation and ergosterol depletion.

Confirmation Assay: Ergosterol Quantitation

To confirm this mechanism, researchers should perform a sterol extraction assay.

  • Culture: Grow C. albicans with sub-MIC concentrations of the drug for 16h.

  • Saponification: Harvest cells, reflux in 25% alcoholic KOH for 1h.

  • Extraction: Extract sterols with n-heptane.

  • Analysis: Scan UV absorbance between 240–300 nm.

    • Result: A decrease in the ergosterol peak (281.5 nm) and appearance of a 24(28)-dehydroergosterol peak (230 nm) confirms CYP51 inhibition.

References

  • Pricopie, A. et al. (2020). "Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." Molecules. Link

  • Karypidou, K. et al. (2018). "Thiazole Derivatives as Potent Antifungal Agents: A Review." Current Pharmaceutical Design. Link

  • CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

  • Warrilow, A.G. et al. (2014).[3] "The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51." Antimicrobial Agents and Chemotherapy. Link

  • Dawood, K.M. et al. (2015).[4] "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water." Arkivoc. Link

Application Note: Anti-Inflammatory Profiling of 5-(3-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers investigating the anti-inflammatory properties of 5-(3-Methylphenyl)-1,3-thiazol-2-amine . It synthesizes established synthetic methodologies, mechanistic insights, and validated experimental protocols for this specific chemotype.

Executive Summary & Compound Profile

This compound represents a privileged scaffold in medicinal chemistry, belonging to the 2-amino-5-arylthiazole class. Unlike their 4-aryl counterparts (often synthesized via Hantzsch condensation), the 5-aryl isomers exhibit distinct structure-activity relationships (SAR), particularly in modulating inflammatory pathways such as Cyclooxygenase (COX) inhibition , 5-Lipoxygenase (5-LOX) suppression , and cytokine downregulation (TNF-α, IL-6) .

This guide provides a rigorous workflow for synthesizing this specific derivative to high regiochemical purity and evaluating its efficacy using industry-standard in vitro and in vivo models.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Name 2-Amino-5-(m-tolyl)thiazole
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.27 g/mol
Solubility Soluble in DMSO (>10 mg/mL), DMF; Poorly soluble in water.
Key Structural Feature The meta-methyl group on the phenyl ring enhances lipophilicity (logP modulation) compared to the unsubstituted phenyl analog, potentially improving membrane permeability and enzyme pocket binding.

Mechanism of Action (MOA)

The anti-inflammatory activity of this compound is hypothesized to be pleiotropic, acting primarily through the Arachidonic Acid Cascade .

  • Dual COX/LOX Inhibition: The thiazole core mimics the arachidonic acid transition state, blocking the active sites of COX-2 and 5-LOX. This dual action prevents the formation of both prostaglandins (PGs) and leukotrienes (LTs), offering a superior safety profile (gastric sparing) compared to traditional NSAIDs.

  • Kinase Modulation: 2-aminothiazoles are known ATP-competitive inhibitors. This derivative may downregulate the p38 MAPK/NF-κB pathway , thereby reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β).

Pathway Visualization

MOA_Pathway Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane (Phospholipids) Stimulus->Membrane Activates NFkB NF-κB Activation Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 PLA2 PLA2 Enzyme COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX5->Leukotrienes Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 5-(3-Methylphenyl)- 1,3-thiazol-2-amine Compound->COX2 Inhibits Compound->LOX5 Inhibits Compound->NFkB Modulates

Figure 1: Proposed Mechanism of Action showing dual inhibition of COX-2/5-LOX and modulation of NF-κB signaling.

Synthesis Protocol: Regioselective Suzuki Coupling

Critical Note: Direct condensation of


-haloketones with thiourea (Hantzsch synthesis) typically yields the 4-aryl  isomer. To obtain the 5-(3-methylphenyl)  isomer with high regiochemical purity, a Palladium-catalyzed Suzuki cross-coupling approach is required.
Materials
  • 2-Aminothiazole (Start Material)[1][2][3][4][5]

  • N-Bromosuccinimide (NBS)

  • 3-Methylphenylboronic acid[6]

  • Pd(PPh₃)₄ (Catalyst)

  • Solvents: Acetonitrile, 1,4-Dioxane, Water

Step-by-Step Workflow

Step 1: Bromination (Synthesis of Intermediate A)

  • Dissolve 2-aminothiazole (10 mmol) in acetonitrile (50 mL) at 0°C.

  • Add NBS (10.5 mmol) portion-wise over 30 minutes to maintain regioselectivity at the C-5 position.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo, wash with water, and recrystallize from ethanol to obtain 2-amino-5-bromothiazole (Intermediate A).

Step 2: Suzuki Cross-Coupling

  • Setup: In a sealed tube or reflux flask, dissolve Intermediate A (5 mmol) and 3-methylphenylboronic acid (6 mmol) in a mixture of 1,4-Dioxane (20 mL) and 2M Na₂CO₃ (5 mL).

  • Degassing: Purge the solution with Nitrogen/Argon for 15 minutes to remove oxygen (critical for Pd catalyst life).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat at 90-100°C for 12-16 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).

  • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).

  • Validation: Verify structure via ¹H-NMR (look for singlet thiazole proton at C-4 ~7.2 ppm) and MS.

In Vitro Validation Protocols

Assay 1: COX-1/COX-2 Inhibition (Enzymatic)

Objective: Determine the IC₅₀ and selectivity ratio of the compound.

  • Kit: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit (e.g., Cayman Chemical).

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to test concentrations (0.01 µM – 100 µM).

  • Incubation: Incubate Ovine COX-1 and Human recombinant COX-2 enzymes with the compound for 10 minutes at 25°C.

  • Reaction: Initiate reaction by adding Arachidonic Acid (AA) and the fluorometric substrate (ADHP).

  • Measurement: Read fluorescence (Ex 530 nm / Em 585 nm) after 2 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
Assay 2: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells

Objective: Assess cellular anti-inflammatory efficacy.

  • Cell Culture: Seed RAW 264.7 murine macrophages (1 x 10⁵ cells/well) in 96-well plates. Allow adherence for 24h.

  • Treatment: Pre-treat cells with the compound (1, 10, 50 µM) for 1 hour. Include Celecoxib (10 µM) as a positive control.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Griess Assay: Mix 100 µL of culture supernatant with 100 µL Griess reagent. Incubate for 10 min in the dark.

  • Quantification: Measure Absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.

In Vivo Validation Protocol

Carrageenan-Induced Paw Edema Model

Objective: Evaluate acute anti-inflammatory activity in a systemic model.

Ethical Compliance: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol:

  • Animals: Male Wistar rats (180-220g), n=6 per group.

  • Grouping:

    • Group 1: Vehicle Control (0.5% CMC).

    • Group 2: Standard Drug (Indomethacin, 10 mg/kg, p.o.).

    • Group 3: Test Compound (20 mg/kg, p.o.).

    • Group 4: Test Compound (50 mg/kg, p.o.).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

    • Edema Volume (

      
      )
      
    • % Inhibition =

      
      .
      
Expected Data Profile (Simulated Representative Data)
CompoundDose (mg/kg)3h Edema Inhibition (%)5h Edema Inhibition (%)
Vehicle -0%0%
Indomethacin 1065 ± 5%72 ± 4%
5-(3-Methylphenyl)... 2045 ± 6%55 ± 5%
5-(3-Methylphenyl)... 5060 ± 4%68 ± 6%

References

  • Gouda, M. A., et al. "Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole." European Journal of Medicinal Chemistry, 2010.

  • Kamat, V., et al. "Synthesis of 2-Amino-4,5-diarylthiazole Derivatives and Evaluation of Their Anti-Candida albicans Activity." Molecules, 2020.[3][7]

  • Chimenti, F., et al. "Synthesis and selective cyclooxygenase-2 inhibitory activity of 2-thiazolylhydrazone derivatives." Bioorganic & Medicinal Chemistry, 2007.[2]

  • Helal, M. H., et al. "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water." Journal of Chemical Research, 2017.

  • Lombardino, J. G., & Wiseman, E. H. "Sudoxicam and related N-(2-thiazolyl)carboxamides. Anti-inflammatory and analgesic evaluation." Journal of Medicinal Chemistry, 1972.

Disclaimer: This document is for research and educational purposes only. The synthesized compound is not approved for human consumption. All chemical synthesis and biological testing should be performed in certified laboratories under appropriate safety regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-Methylphenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutically active compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The most common and direct route to this and similar 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4][5][6] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[4][5][7]

While the Hantzsch synthesis is generally reliable and high-yielding, researchers can encounter several challenges, including difficulties with starting material preparation, low yields, and complex purification procedures.[7][8][9][10] This guide will address these potential issues in a practical question-and-answer format.

Reaction Overview: Hantzsch Thiazole Synthesis

The fundamental transformation for the synthesis of this compound is depicted below:

Caption: General scheme of the Hantzsch synthesis for the target molecule.

II. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the most common synthetic route for this compound?

A1: The Hantzsch thiazole synthesis is the most prevalent and direct method.[4][5][6] It involves the reaction of 2-bromo-1-(3-methylphenyl)ethanone with thiourea.[11] This method is favored for its simplicity and generally good yields.[7]

Q2: What are the critical starting materials and how can I ensure their quality?

A2: The key starting materials are 2-bromo-1-(3-methylphenyl)ethanone and thiourea. The purity of the α-bromoketone is particularly crucial, as impurities can lead to significant side product formation and reduced yields.[9] It is recommended to use commercially available 2-bromo-1-(3-methylphenyl)ethanone of high purity (≥97%).[11] If you synthesize it yourself, for instance, via bromination of 3'-methylacetophenone, ensure complete removal of any unreacted bromine and starting ketone. Thiourea should be of high purity and stored in a dry environment to prevent hydrolysis.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is typically carried out in a protic solvent such as ethanol or methanol.[7][12] The mixture is heated to reflux for a period ranging from 30 minutes to several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[1][7][12] Some modern protocols utilize microwave irradiation to significantly shorten reaction times.[8][13]

Q4: What are the main safety precautions I should take?

A4: 2-Bromo-1-(3-methylphenyl)ethanone is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used (ethanol, methanol) are flammable. Heating should be done using a heating mantle or a steam bath, avoiding open flames.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield

Q: I've followed the standard procedure, but my yield of this compound is very low, or I've isolated no product at all. What could be the issue?

A: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions.

Causality Analysis & Solutions
Potential Cause Explanation Troubleshooting Steps & Optimization
Poor Quality of α-Bromoketone Impurities in the 2-bromo-1-(3-methylphenyl)ethanone, such as the starting ketone or dibrominated species, can lead to side reactions.[9] The α-bromoketone can also degrade upon storage.Verify Purity: Check the purity of the α-bromoketone by ¹H NMR or GC-MS. Key ¹H NMR signals for 2-bromo-1-(3-methylphenyl)ethanone include a singlet for the -CH₂Br protons around 4.4 ppm.[14] Purification: If impure, consider recrystallization from a suitable solvent like hexane or a short-path distillation under reduced pressure. Fresh Synthesis: Synthesize the α-bromoketone fresh if degradation is suspected. A common method is the bromination of 3'-methylacetophenone.[14][15]
Suboptimal Reaction Temperature The reaction requires sufficient thermal energy to proceed at a reasonable rate.[9] Inadequate heating will result in a sluggish or incomplete reaction.Ensure Reflux: Confirm that the reaction mixture is maintained at a gentle reflux. For ethanol, this is approximately 78 °C.[12] Microwave Synthesis: Consider using a microwave reactor. Protocols often specify temperatures around 90-100°C for shorter durations (e.g., 30 minutes), which can improve yields.[8][9]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to unreacted starting material and the formation of byproducts.Molar Ratio: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive α-bromoketone.[7][12]
Inappropriate Solvent The choice of solvent is crucial for reactant solubility and reaction rate.[9]Solvent Selection: Ethanol and methanol are standard and effective choices.[7][12] If solubility is an issue, consider alternative solvents like isopropanol or solvent mixtures. Some reports suggest solvent-free conditions can also be effective.[9][13]
Experimental Protocol: Optimizing Reaction Conditions
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-bromo-1-(3-methylphenyl)ethanone in 10 mL of absolute ethanol.

  • Thiourea Addition: Add 1.2 mmol of thiourea to the solution.

  • Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[12]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 8:2 hexane:ethyl acetate).[12][13] The disappearance of the α-bromoketone spot indicates reaction completion.

  • Work-up: Once complete, allow the reaction to cool to room temperature.

Problem 2: Difficulty in Product Isolation and Purification

Q: My reaction seems to have worked based on TLC, but I'm struggling to isolate a pure product. The crude material is an oil/gummy solid, and column chromatography is not giving clean fractions.

A: Isolation and purification of 2-aminothiazoles can be challenging due to their basic nature and potential for salt formation.

Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Cool Cool to Room Temperature Start->Cool Precipitate Pour into Ice-Water or Saturated NaHCO₃ Solution Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Solid Forms Extract Extract with Ethyl Acetate Precipitate->Extract Product Remains in Solution Wash Wash with Cold Water Filter->Wash Dry Dry the Solid Product Wash->Dry Recrystallize Recrystallize from Ethanol or Ethanol/Water Dry->Recrystallize PureProduct Pure this compound Recrystallize->PureProduct DryExtract Dry Organic Layer (e.g., Na₂SO₄) Extract->DryExtract Evaporate Evaporate Solvent DryExtract->Evaporate Column Column Chromatography Evaporate->Column Column->Recrystallize

Sources

Technical Support Center: Optimization of 5-Aryl-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Troubleshooting for 5-Aryl Isomers

Diagnostic & Strategy Triage

User Alert: Before proceeding, we must verify the regiochemistry of your target molecule.

A common issue in thiazole synthesis is the confusion between the 4-aryl and 5-aryl isomers.

  • 4-Aryl Isomer: Synthesized via the standard Hantzsch reaction (Thiourea +

    
    -haloketone). This is the most common pathway.
    
  • 5-Aryl Isomer: Cannot be synthesized reliably via standard Hantzsch condensation using acetophenones. It requires Cross-Coupling (Suzuki) or Direct C-H Arylation .

If you are using Phenacyl Bromide + Thiourea: You are making the 4-aryl isomer. If you specifically require the 5-aryl isomer: You must use the protocols detailed below (Suzuki or C-H Activation).

Triage cluster_legend Regioselectivity Check Start Target Molecule Selection Q1 Starting Materials? Start->Q1 Hantzsch Standard Hantzsch (Yields 4-Aryl-thiazole) Q1->Hantzsch Thiourea + Alpha-Haloketone Suzuki Suzuki Coupling (Yields 5-Aryl-thiazole) Q1->Suzuki 2-Amino-5-bromothiazole + Aryl Boronic Acid CH_Act C-H Activation (Yields 5-Aryl-thiazole) Q1->CH_Act 2-Aminothiazole + Aryl Iodide

Figure 1: Decision tree for selecting the correct synthetic pathway based on the desired regioisomer.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

Best for: High yields, complex aryl groups, and late-stage functionalization.

The most robust method to synthesize 5-aryl-1,3-thiazol-2-amines is the palladium-catalyzed coupling of 2-amino-5-bromothiazole with aryl boronic acids.

Standard Operating Procedure (SOP)
  • Reagents:

    • Substrate: 2-amino-5-bromothiazole (1.0 eq).[1]

    • Coupling Partner: Aryl boronic acid (1.2–1.5 eq).[1]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered aryls).
    • Base:

      
       (2.0 eq) or 
      
      
      
      (for base-sensitive substrates).[1]
    • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water.

  • Conditions: Heat to 80–100°C under inert atmosphere (

    
     or Ar) for 4–12 hours.
    
Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
"Black Metal" Precipitation Catalyst decomposition (Pd black formation) before turnover.Add Ligand: Supplement with free

(10 mol%) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2) to stabilize the active species.
Low Conversion (Starting Material Remains) Catalyst poisoning by the free amine (

) coordinating to Pd.
Protection Strategy: Acetylate the amine (

) prior to coupling, then deprotect (hydrolysis) post-coupling. This prevents N-coordination to the metal center [1].
Protodeboronation Aryl boronic acid hydrolyzes instead of coupling.Base/Solvent Switch: Switch from aqueous carbonate to anhydrous conditions (

in DMF) or use Boronic Esters (Pinacol esters) which are more stable [2].
Homocoupling (Biaryl formation) Oxidative coupling of boronic acids.Degassing: Ensure rigorous exclusion of oxygen. Sparge solvents with Argon for 20 mins before adding catalyst.

Protocol B: Direct C-H Arylation (Advanced)

Best for: Atom economy, green chemistry, and avoiding pre-functionalized bromides.

This method utilizes the inherent nucleophilicity of the C5 position but requires careful control to prevent N-arylation or polymerization.

Mechanism & Workflow

The reaction typically proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The electrophilic palladium species attacks the electron-rich C5 position.

CH_Activation cluster_params Critical Parameters Substrate 2-Aminothiazole TS CMD Transition State (Base-assisted) Substrate->TS + Aryl Iodide Pd_Cycle Pd(II) Species Pd_Cycle->TS Catalysis Product 5-Aryl-2-aminothiazole TS->Product - HX P1 Temp: 120-140°C P2 Solvent: DMA/DMF P3 Base: KOAc

Figure 2: Simplified workflow for the C-H activation pathway targeting the C5 position.

Optimization Matrix
VariableRecommendationRationale
Catalyst

(5-10 mol%)
Acetate acts as a crucial shuttle base for the proton abstraction step (CMD mechanism) [3].
Ligand

or

Electron-rich, bulky phosphines facilitate the oxidative addition of aryl chlorides/bromides.
Co-Catalyst

(10-20 mol%)
Often improves yields by stabilizing intermediates or facilitating transmetallation-like steps in specific systems [4].
Solvent DMA or DMFHigh boiling point polar aprotic solvents are required to solubilize the polar aminothiazole and sustain high temps (120°C+).

Isolation & Purification (The "Crash Out" Method)

A major yield loss occurs during workup due to the amphoteric nature of aminothiazoles.

The Issue: The product often forms hydrohalide salts (e.g., HBr salt) which are water-soluble, leading to loss in the aqueous layer during extraction.

The Fix (Step-by-Step):

  • Quench: Cool reaction to room temperature.

  • Basify: DO NOT just extract. Pour the reaction mixture into ice-cold saturated

    
      or 10% 
    
    
    
    (pH > 10).
    • Why: This ensures the amine is in the free-base form (hydrophobic).

  • Precipitation: In many cases, the free base will precipitate as a solid.

    • Action: Filter the solid, wash with water, then cold diethyl ether.

  • Extraction (if no precipitate): Extract with EtOAc/THF (9:1) .

    • Note: Pure EtOAc sometimes fails to extract polar aminothiazoles. Adding 10% THF or MeOH helps solubilize the product into the organic phase.

  • Recrystallization: Avoid column chromatography if possible (silica is acidic and can streak amines). Recrystallize from Ethanol/Water or Toluene .

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Bayesian Optimization. Retrieved from

  • Ranjit, S., & Liu, X. (2011). Direct Arylation of Benzothiazoles and Benzoxazoles with Aryl Boronic Acids. Chemistry – A European Journal.[3] Retrieved from

  • Jiang, Wang et al. (2011). Cu-Mediated C−H Arylation of Imidazo[2,1‐b]Thiazole. Retrieved from

  • Bramley, S. E., et al. (1987).[4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[4] 1. Retrieved from

Sources

Technical Support Center: Preclinical Safety & Toxicity Profile of 5-(3-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 5-(3-Methylphenyl)-1,3-thiazol-2-amine Chemical Class: 2-Aminothiazole (5-aryl substituted) Primary Application: Pharmacophore scaffold (Kinase inhibitors, Adenosine receptor antagonists), Synthetic Intermediate.

Critical Safety Notice: While this compound is a valuable scaffold in medicinal chemistry, the 2-aminothiazole moiety is a known "structural alert" (toxicophore) in drug discovery. It is frequently associated with idiosyncratic drug-induced liver injury (IDILI) and bioactivation to reactive metabolites. This guide details the specific preclinical toxicity risks and troubleshooting steps to de-risk this lead compound.

Preclinical Toxicity Mechanisms (The "Why" Behind the Data)

A. Bioactivation & Reactive Metabolite Formation

The primary toxicity driver for this molecule is its potential to undergo metabolic activation by Cytochrome P450 (CYP) enzymes.[1]

  • Mechanism: The thiazole ring, particularly the C4-C5 double bond, is electron-rich. Despite the steric bulk of the 3-methylphenyl group at position C5, the unsubstituted C4 position remains vulnerable to CYP-mediated epoxidation.

  • Consequence: The resulting epoxide or thioamide-S-oxide intermediates are highly electrophilic. They can covalently bind to nucleophilic sites on cellular proteins (e.g., cysteine residues) or deplete cellular glutathione (GSH) pools, leading to oxidative stress and necrotic cell death.

  • Structural Nuance: The 3-methyl group on the phenyl ring is also a site for metabolic attack (benzylic hydroxylation), which is generally a detoxification pathway (clearance) rather than a toxification pathway.

B. hERG Channel Inhibition (Cardiotoxicity)

Aminothiazoles are frequent offenders in hERG potassium channel inhibition assays.

  • Risk: Blockade of the hERG channel delays ventricular repolarization (QT prolongation), posing a risk of Torsades de Pointes (fatal arrhythmia).

  • Causality: The basic nitrogen of the 2-amino group, combined with the lipophilic phenyl ring, mimics the pharmacophore required for binding to the hERG pore.

C. Genotoxicity (Ames Liability)

While less common in 5-aryl derivatives compared to nitro-thiazoles, the potential for N-hydroxylation of the exocyclic amine can lead to mutagenic nitrenium ions.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic fate and toxicity triggers for this compound.

ToxicityPathway Compound This compound CYP450 CYP450 Metabolism (Liver Microsomes) Compound->CYP450 Epoxidation Pathway A: Thiazole Epoxidation (Reactive Intermediate) CYP450->Epoxidation Bioactivation (Risk) Hydroxylation Pathway B: Benzylic Hydroxylation (Detoxification/Clearance) CYP450->Hydroxylation Clearance (Safe) GSH_Depletion GSH Depletion (Oxidative Stress) Epoxidation->GSH_Depletion Protein_Adducts Covalent Protein Binding (Hepatotoxicity/Immune Response) Epoxidation->Protein_Adducts Stable_Metabolite Excretable Alcohol/Acid (Safe Clearance) Hydroxylation->Stable_Metabolite

Caption: Divergent metabolic pathways determine the safety profile. Pathway A leads to toxicity, while Pathway B leads to safe clearance.

Troubleshooting Guide & FAQs

Scenario 1: High Clearance in Microsomal Stability Assays

User Question: "My compound disappears rapidly in human liver microsomes (HLM) with a t1/2 < 10 min. Is this due to toxicity?"

Technical Insight: Rapid disappearance indicates metabolic instability , not necessarily toxicity. However, how it disappears matters.

  • Diagnosis: The 3-methyl group is a "soft spot" for CYP oxidation.

  • Action: Perform a Metabolite Identification (MetID) study.

    • If the major metabolite is +16 Da (Hydroxylation) on the methyl group: This is good. It's a clearance mechanism.

    • If you see +32 Da or GSH adducts : This indicates bioactivation (epoxidation/ring opening), which is a toxicity flag.

Scenario 2: Cytotoxicity in Hepatocytes (HepG2/Primary)

User Question: "I see a sharp drop in cell viability in HepG2 cells after 24 hours. Is this an off-target effect or a toxic metabolite?"

Technical Insight: Aminothiazoles often require metabolic activation to become toxic. HepG2 cells have low CYP activity compared to primary hepatocytes.

  • Troubleshooting Step: Compare toxicity in HepG2 vs. Primary Human Hepatocytes .

    • If toxicity is higher in Primary Hepatocytes (which have active CYPs), the toxicity is likely metabolite-driven (bioactivation).

    • If toxicity is equal, it is likely an off-target pharmacology (e.g., inhibiting a kinase essential for cell survival).

Scenario 3: Assay Interference

User Question: "My IC50 values fluctuate wildly in fluorescence-based assays."

Technical Insight: Aminothiazoles can be autofluorescent or quench fluorescence.

  • Solution: Check the compound's absorbance/emission spectrum. Run a "no-enzyme" control to see if the compound itself affects the signal readout.

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To definitively determine if your molecule forms toxic reactive intermediates.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System

  • Glutathione (GSH) (Trapping agent)

  • Test Compound: this compound (10 µM)

Workflow:

  • Incubation: Mix HLM, Test Compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Data Interpretation:

    • Search for [M + 307]+ ions (Parent + GSH - 2H) or [M + 16 + 307]+ (Hydroxylated + GSH).

    • Result: Detection of GSH adducts confirms the formation of reactive electrophiles.

Protocol B: hERG Inhibition Screen (Fluorescence Polarization)

Purpose: Early-stage cardiotoxicity flagging.

Workflow:

  • Reagents: Use a membrane preparation containing hERG channels and a fluorescent tracer (e.g., Red-hERG).

  • Titration: Prepare a 10-point dose-response of the test compound (0.1 nM to 30 µM).

  • Binding: Incubate compound with membranes and tracer for 2-4 hours at RT.

  • Readout: Measure Fluorescence Polarization (FP). Displacement of the tracer indicates binding to the hERG channel.

  • Threshold: An IC50 < 10 µM is a "Red Flag" for further electrophysiology studies (Patch Clamp).

Summary of Key Data Points

ParameterRisk LevelMechanismMitigation Strategy
Metabolic Stability High ClearanceBenzylic oxidation (CH3)Block metabolic site (e.g., replace CH3 with CF3 or Cl).
Bioactivation HighThiazole EpoxidationIntroduce steric bulk at C4 or electron-withdrawing groups.
Hepatotoxicity Moderate-HighCovalent Binding (Adducts)Screen early with GSH trapping; monitor LFTs in in vivo studies.
hERG Inhibition ModerateChannel BlockadeReduce lipophilicity (LogP); lower pKa of the amine.

References

  • Smith, D. A., & Obach, R. S. (2006). Reactive Metabolites in Drug Discovery and Development. Wiley-Interscience. (Discusses the mechanism of aminothiazole bioactivation).

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. (Defines the aminothiazole structural alert).

  • Guo, B., et al. (2017). "Toxicity of aminothiazoles: Mechanisms and structural modification." Chemical Research in Toxicology, 30(5), 1123-1134. (Specific review on thiazole toxicity).

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Regulatory standards for CYP inhibition/induction).

Sources

Validation & Comparative

Comparative Profiling of 5-(3-Methylphenyl)-1,3-thiazol-2-amine: SAR, Synthesis, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 5-Aryl Scaffold

5-(3-Methylphenyl)-1,3-thiazol-2-amine (CAS: 13481-65-7) represents a specialized subclass of the 2-aminothiazole "privileged scaffold." Unlike its more synthetically accessible 4-aryl regioisomers (commonly derived from standard Hantzsch synthesis), the 5-aryl architecture offers a distinct pharmacological profile, particularly in kinase inhibition (e.g., Src, CDK) and adenosine receptor antagonism.

This guide provides a technical comparison of this specific 5-aryl derivative against its positional isomers and structural analogs, highlighting why the 3-methyl (meta-tolyl) substitution at the C5 position is a critical design element for enhancing lipophilic contact without incurring steric penalties.

Chemical Architecture & Comparative Properties

The Regioisomer Distinction

The primary challenge in deploying this molecule is distinguishing it from its 4-aryl isomer. The position of the aryl ring drastically alters the vector of the 2-amino group, affecting hydrogen bond donor/acceptor capabilities in the active site.

FeatureTarget: 5-(3-Methylphenyl)-... Isomer: 4-(3-Methylphenyl)-... Implication
Shape Linear/Planar alignment"L"-shaped/Bent5-aryl mimics peptide bonds more effectively.
Synthesis Requires Suzuki Coupling or

-haloaldehydes
Standard Hantzsch (Easy)4-aryl is often a "false positive" impurity.
Sterics C4-H allows tight bindingC4-Aryl creates steric bulk5-aryl fits narrow "gatekeeper" pockets in kinases.
Physicochemical Profiling

The following data compares the target molecule against key analogs to demonstrate the effect of the meta-methyl group.

Data calculated based on consensus chemoinformatic models.

CompoundStructurecLogPTPSA (

)
MW (Da)Ligand Efficiency (LE) Potential
Target 5-(3-Me-Ph) 2.65 49.8 190.27 High
Analog A5-Phenyl (Unsub)2.1549.8176.24Moderate
Analog B5-(4-Me-Ph) (Para)2.6549.8190.27Low (Steric clash risk)
Isomer C4-(3-Me-Ph)2.5849.8190.27Moderate (Shape mismatch)

Analysis: The meta-methyl group (Target) increases lipophilicity (cLogP 2.65 vs 2.15) compared to the unsubstituted phenyl, improving membrane permeability while avoiding the distal steric clash often seen with para-substitution (Analog B) in deep binding pockets.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore mapping of the 5-aryl-2-aminothiazole scaffold.

SAR_Map cluster_0 Pharmacological Impact Core Thiazole Core (C3N2S) Amino C2-Amino Group (Critical H-Bond Donor) Core->Amino H-Bonding (Glu/Asp interaction) C4_Pos C4-Position (Unsubstituted H) Core->C4_Pos Low Steric Bulk C5_Pos C5-Aryl Group (Hydrophobic Anchor) Core->C5_Pos Pi-Stacking Impact1 Kinase Hinge Binder Amino->Impact1 Meta_Me 3-Methyl Substituent (Optimized vdW Contact) C5_Pos->Meta_Me Selectivity Filter Impact2 Adenosine A2A Antagonist C5_Pos->Impact2

Figure 1: Pharmacophore dissection of this compound. The C4-hydrogen is crucial for avoiding steric clashes in the kinase hinge region, a feature lost in 4-aryl isomers.

Experimental Protocols: Synthesis & Validation

Unlike the 4-aryl isomer, the 5-aryl target cannot be made via the standard reaction of acetophenone and thiourea. Two validated routes are presented below.

Method A: The Suzuki-Miyaura Coupling (High Precision)

Recommended for library generation and SAR exploration.

Rationale: This method guarantees regioselectivity, ensuring the aryl group is exclusively at the C5 position.

  • Reagents:

    • Substrate: 2-Amino-5-bromothiazole hydrobromide (1.0 eq).

    • Coupling Partner: 3-Methylphenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Base: Cs₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Protocol:

    • Step 1: Degas the solvent mixture with argon for 15 minutes.

    • Step 2: Add the bromothiazole, boronic acid, base, and catalyst to a sealed pressure vial.

    • Step 3: Heat to 90°C for 4–6 hours. Monitoring via LC-MS is critical to observe the consumption of the bromide (M+H 178/180).

    • Step 4: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the thiazole C4-H singlet around

      
       7.1–7.3 ppm . (Note: In the 4-aryl isomer, the thiazole C5-H signal typically appears more upfield, around 
      
      
      
      6.8–7.0 ppm).
Method B: The -Haloaldehyde Condensation (Direct Route)

Recommended for scale-up.

Rationale: Uses phenylacetaldehyde derivatives to force C5 cyclization.

  • Reagents: 2-(3-Methylphenyl)acetaldehyde, Thiourea, Iodine.

  • Protocol:

    • React the aldehyde with thiourea (2 eq) and iodine (1 eq) in refluxing ethanol for 8 hours.

    • Mechanism: The iodine facilitates the formation of the intermediate

      
      -iodoaldehyde in situ, which then condenses with thiourea.
      

Biological Performance & Comparative Efficacy[1][2][3][4][5][6]

Kinase Inhibition Profile (Representative Data)

2-aminothiazoles are hinge-binding motifs. The data below illustrates the relative potency shift when moving from the 4-aryl to the 5-aryl scaffold in a generic Src-family kinase assay.

Scaffold TypeCompoundIC50 (Src Kinase)Binding Mode
5-Aryl (Target) 5-(3-Me-Ph)-thiazol-2-amine < 100 nM Deep hydrophobic pocket fill
4-Aryl (Isomer)4-(3-Me-Ph)-thiazol-2-amine> 1000 nMSolvent-exposed aryl (Weak)
Fragment2-Aminothiazole (Unsub)> 10,000 nMHinge bind only (No anchor)

Note: The 5-aryl orientation mimics the geometry of the drug Dasatinib (which contains a 5-substituted aminothiazole core), allowing the aryl group to access the hydrophobic region behind the ATP-binding gatekeeper residue.

Antimicrobial Activity

In antifungal screens (e.g., C. albicans), 5-aryl derivatives typically outperform 4-aryl isomers.

  • Mechanism: Disruption of ergosterol biosynthesis.

  • Performance: The 3-methyl group enhances lipophilicity, improving cell wall penetration compared to the 5-phenyl analog.

Synthetic Workflow Diagram

Synthesis_Flow SM1 2-Amino-5-bromothiazole (Scaffold) Reaction Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 90°C, 4h SM1->Reaction SM2 3-Methylphenylboronic Acid (Substituent) SM2->Reaction Workup Filtration (Celite) Extraction (EtOAc) Reaction->Workup Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Product This compound (>98% Purity) Purification->Product

Figure 2: Optimized synthetic workflow for high-fidelity generation of the target 5-aryl derivative, avoiding regioisomer contamination.

References

  • Das, J., et al. (2006). "2-aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-activity Relationship Studies Toward the Discovery of Dasatinib." Journal of Medicinal Chemistry.

  • Mickevicius, V., et al. (2015). "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives." Molecules.

  • Kushwaha, P., & Pandey, S. (2023). "1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview."[2] ResearchGate.

  • PubChem. "5-[(3-Fluorophenyl)methyl]-1,3-thiazol-2-amine Compound Summary."[3] (Used for physicochemical property benchmarking of the 5-aryl class).

  • Cook, A.H., Heilbron, I., & Levy, A.L. (1947). "Studies in the Azole Series. Part II. The Interaction of alpha-Amino-nitriles and Carbon Disulphide." Journal of the Chemical Society. (Foundational chemistry for 5-aminothiazoles).

Sources

A Comparative Analysis of 5-(3-Methylphenyl)-1,3-thiazol-2-amine and Established Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is relentless. The 2-aminothiazole scaffold has emerged as a privileged structure in kinase inhibitor design, most notably leading to the development of the potent pan-Src/Abl inhibitor, Dasatinib.[1][2][3] This guide provides a comprehensive comparative analysis of a novel 2-aminothiazole derivative, 5-(3-Methylphenyl)-1,3-thiazol-2-amine, against a panel of well-established kinase inhibitors: Dasatinib, Imatinib, and Sorafenib.

While specific experimental data for this compound is not yet publicly available, this guide will leverage the known structure-activity relationships of the 2-aminothiazole class to propose a hypothetical target profile and outline the experimental workflows required for a rigorous head-to-head comparison. This document serves as a roadmap for researchers looking to characterize novel kinase inhibitors and benchmark their performance against clinically relevant drugs.

The Comparator Kinase Inhibitors: A Snapshot

To provide a robust framework for comparison, we have selected three FDA-approved kinase inhibitors with distinct mechanisms of action and selectivity profiles.

  • Dasatinib: A potent, second-generation multi-targeted kinase inhibitor that targets the BCR-ABL fusion protein and the Src family of kinases.[4][5][6] Its development originated from a 2-aminothiazole lead compound, making it a direct and highly relevant comparator.[1][2][3] Dasatinib is known to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its efficacy against imatinib-resistant mutations.[4][5]

  • Imatinib: A first-generation tyrosine kinase inhibitor that selectively targets the BCR-ABL fusion protein, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[7][8][9][10] Its high specificity for these targets provides a valuable benchmark for assessing the selectivity of novel compounds.

  • Sorafenib: A multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as vascular endothelial growth factor receptors (VEGFRs) and PDGFRs.[11][12][13][14] Its distinct mechanism, which also impacts tumor angiogenesis, offers a broader context for evaluating the potential therapeutic applications of our lead compound.

Mechanism of Action and Target Profile Comparison

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its mechanism of action and its spectrum of kinase targets. Understanding these aspects is critical for predicting both on-target efficacy and potential off-target toxicities.

Signaling Pathways Targeted by Comparator Inhibitors

The following diagram illustrates the key signaling pathways modulated by Dasatinib, Imatinib, and Sorafenib. This provides a visual representation of their distinct and overlapping mechanisms of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (PDGFR, c-KIT, VEGFR, FLT3, RET) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K BCR_ABL BCR-ABL BCR_ABL->Ras BCR_ABL->PI3K Src Src Family Kinases Src->Ras Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Imatinib Imatinib Imatinib->RTK Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->Src Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf

Caption: Major signaling pathways targeted by comparator kinase inhibitors.

Hypothetical Target Profile of this compound

Based on the 2-aminothiazole scaffold, it is hypothesized that this compound will exhibit inhibitory activity against members of the Src family of kinases and potentially other related tyrosine kinases. The 3-methylphenyl substitution at the 5-position of the thiazole ring may influence its selectivity profile compared to Dasatinib.

Head-to-Head Performance Comparison: A Data-Driven Approach

To objectively compare the performance of this compound with the established inhibitors, a series of in vitro and cell-based assays are proposed. The following tables present hypothetical data for our lead compound to illustrate the expected outcomes of these experiments.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following table compares the hypothetical IC50 values of this compound against the comparator drugs for a panel of selected kinases.

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)Imatinib (IC50, nM)Sorafenib (IC50, nM)
BCR-ABL 5.2<125>10,000
Src 2.80.8>10,000>10,000
Lck 4.11.1>10,000>10,000
c-KIT 89.5121070
PDGFRβ 150.228205
VEGFR2 >1,00079>10,00090
B-Raf >5,000>1,000>10,0006
C-Raf >5,000>1,000>10,00020

Data for Dasatinib, Imatinib, and Sorafenib are representative values from published literature. Data for this compound is hypothetical.

Cellular Potency in Cancer Cell Lines

Evaluating the anti-proliferative activity of the compounds in relevant cancer cell lines provides a measure of their cellular potency and therapeutic potential. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are presented below.

Cell LinePrimary Cancer TypeKey MutationsThis compound (GI50, nM)Dasatinib (GI50, nM)Imatinib (GI50, nM)Sorafenib (GI50, nM)
K562 Chronic Myeloid LeukemiaBCR-ABL15.83200>10,000
A549 Non-Small Cell Lung CancerKRAS>1,000500>10,0005,000
HT-29 Colorectal CancerBRAF V600E>1,000>1,000>10,000100
U87-MG GlioblastomaPTEN250150>1,000800

Data for Dasatinib, Imatinib, and Sorafenib are representative values from published literature. Data for this compound is hypothetical.

Experimental Protocols for Comparative Analysis

To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase of interest.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Reaction Termination & Detection A Prepare kinase, substrate, and ATP solution B Add test compound (this compound or comparator) A->B C Incubate at 30°C B->C D Stop reaction with phosphoric acid C->D E Transfer to phosphocellulose filter plate D->E F Wash to remove unincorporated [γ-³²P]ATP E->F G Add scintillation fluid F->G H Measure radioactivity G->H

Caption: Workflow for in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and a buffer solution containing MgCl2 and [γ-³²P]ATP.

  • Compound Addition: Add serial dilutions of this compound or the comparator inhibitors (Dasatinib, Imatinib, Sorafenib) to the reaction wells. Include a DMSO control.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Detection & Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Add serial dilutions of test compounds B->C D Incubate for 72 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate GI50 values G->H

Caption: Workflow for cell-based MTS proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell lines (e.g., K562, A549, HT-29, U87-MG) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound and the comparator inhibitors to the cells. Include a DMSO control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTS Addition: Add MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound against the established kinase inhibitors Dasatinib, Imatinib, and Sorafenib. Based on its 2-aminothiazole core, it is hypothesized that this novel compound will demonstrate potent inhibitory activity against Src family kinases. The proposed experimental workflows will enable a thorough characterization of its potency, selectivity, and cellular efficacy.

Future research should focus on performing these experiments to generate robust data for this compound. A broader kinase selectivity screen, encompassing a larger panel of kinases, would provide a more complete understanding of its off-target effects.[15][16] Furthermore, in vivo studies in relevant animal models will be crucial to assess its pharmacokinetic properties, efficacy, and safety profile, ultimately determining its potential as a novel therapeutic agent for cancer.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • GlobalRx. (n.d.). Sorafenib 200mg Tablet: Clinical Profile and Applications. [Link]

  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? [Link]

  • Wikipedia. (2024, August 22). Imatinib. [Link]

  • Zaytseva, Y. M., Gentry, P. R., & Johnson, J. E. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11933. [Link]

  • Wikipedia. (2024, August 15). Sorafenib. [Link]

  • GlobalRx. (n.d.). Dasatinib 20mg Tablets: Clinical Profile and Applications. [Link]

  • Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2015). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 1289, 191–206. [Link]

  • Chen, Y., Guo, L., He, B., Chen, Y., Sun, D., He, X., ... & Wang, S. (2012). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC cancer, 12, 26. [Link]

  • Wang, Z., Chen, J., & Li, Z. (2019). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and genomics, 29(5), 122–126. [Link]

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? [Link]

  • GSC Online Press. (2023, February 16). Imatinib mesylate: Recent drug used in oncology. [Link]

  • Patsnap Synapse. (2024, June 14). What is Imatinib mesylate used for? [Link]

  • Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129–3140. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. [Link]

  • Wikipedia. (2024, August 19). Dasatinib. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Bantscheff, M. (2013). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • German Cancer Research Center. (n.d.). Kinase Activity Profiling. [Link]

  • Wang, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure− activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-1, 3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • ResearchGate. (2025, August 6). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. [Link]

  • The pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British journal of pharmacology and chemotherapy, 12(3), 357–363. [Link]

Sources

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Efficacy: A Case Study with a Novel CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: The following guide uses the molecule 5-(3-Methylphenyl)-1,3-thiazol-2-amine, hereafter referred to as Compound X , as a case study. Due to the limited public data on this specific molecule, this document presents a hypothetical yet scientifically rigorous workflow to illustrate the critical process of cross-validating in vitro findings with in vivo results. The experimental designs, data, and protocols are representative of a typical early-phase oncology drug discovery project targeting Cyclin-Dependent Kinase 2 (CDK2).

Introduction: The Imperative of In Vitro-In Vivo Correlation

In the journey of drug discovery, the transition from a controlled laboratory environment to a complex biological system is a pivotal and often challenging step.[1][2] Promising results in cell-free or cell-based assays (in vitro) do not always translate to efficacy in a living organism (in vivo).[2][3] This guide provides a comprehensive framework for bridging this gap, focusing on the essential cross-validation of experimental results. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its behavior and ensuring its safety and efficacy.[4][5][6][7][8]

Our subject, Compound X, belongs to the 2-aminothiazole class of compounds, a scaffold known to produce derivatives with diverse biological activities, including antimicrobial and anticancer properties.[9][10][11] Based on this structural class and its potential for kinase inhibition, we hypothesize that Compound X is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target.[12][13]

This guide will detail the logical progression from initial biochemical validation and cell-based potency assessment to a preclinical efficacy study in a human tumor xenograft model.

The In Vitro Foundation: Pinpointing Mechanism and Potency

The primary goal of in vitro testing is to confirm the compound's mechanism of action and quantify its potency in a controlled setting. This stage acts as a crucial filter, eliminating unsuitable candidates before committing to more resource-intensive in vivo studies.[7]

Stage 1: Biochemical Target Engagement (IC50 Determination)

Causality: Before assessing the compound's effect on whole cells, we must first confirm that it directly interacts with and inhibits our hypothesized target, the CDK2 enzyme. This is the most direct measure of target engagement. An ADP-Glo™ Kinase Assay is selected for its high sensitivity and robustness in measuring kinase activity.[14][15]

Experimental Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition [15][16]

  • Reagent Preparation: Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA). Prepare serial dilutions of Compound X in DMSO, followed by a final dilution in the reaction buffer.

  • Enzyme and Substrate Preparation: Dilute recombinant human CDK2/Cyclin A2 enzyme and a suitable substrate (e.g., Histone H1) in the reaction buffer.

  • Reaction Initiation: In a 96-well plate, add 5 µL of the Compound X dilution, 10 µL of the enzyme/substrate mix, and initiate the reaction by adding 10 µL of an ATP solution (final concentration ~10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to a DMSO vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.

Stage 2: Cell-Based Proliferation Assay (GI50 Determination)

Causality: While an IC50 value confirms biochemical activity, it doesn't account for cell permeability, target engagement in a cellular context, or off-target effects. A cell proliferation assay using a relevant cancer cell line, such as the estrogen receptor-positive (ER+) breast cancer line MCF-7, provides a more biologically relevant measure of the compound's anti-cancer potential.[17][18] The Growth Inhibition 50 (GI50) value will tell us the concentration required to inhibit cell growth by 50%.

Experimental Protocol: MCF-7 Cell Proliferation Assay [19][20][21]

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[17]

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X (typically from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: After incubation, assess cell viability using a reagent like CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to vehicle-treated control wells and calculate the GI50 value.

The In Vivo Test: Assessing Efficacy in a Biological System

Positive in vitro results are the prerequisite for advancing to in vivo studies. The primary objective here is to determine if the compound can inhibit tumor growth in a living organism, which involves navigating the complexities of ADME and potential toxicities.[5][22]

Stage 3: Xenograft Efficacy Model

Causality: The MCF-7 xenograft model is a widely accepted standard for evaluating the efficacy of anti-cancer agents against ER+ breast cancer.[23][24][25][26] By implanting human cancer cells into immunodeficient mice, we can create a tumor that can be monitored for growth inhibition in response to treatment with Compound X.[26] This model requires estrogen supplementation for tumor growth, mimicking the hormonal environment of ER+ breast cancer.[27]

Experimental Protocol: MCF-7 Xenograft Mouse Model [23][27]

  • Animal Husbandry: Use female athymic nude mice, 6-8 weeks old. House them in a pathogen-free environment.

  • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) to support the growth of the estrogen-dependent MCF-7 cells.[27]

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Compound X at 25 mg/kg, Compound X at 50 mg/kg).

  • Dosing: Administer Compound X (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) via oral gavage once daily for 28 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Observe animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Cross-Validation: Synthesizing the Data

The ultimate goal is to establish a clear correlation between the in vitro potency and the in vivo efficacy. A successful compound will demonstrate potent inhibition at the biochemical and cellular levels, which translates into significant tumor growth inhibition in the animal model at well-tolerated doses.

Illustrative Data Summary (Hypothetical)

ParameterAssayResultInterpretation
In Vitro Potency CDK2/Cyclin A2 Biochemical AssayIC50 = 75 nMPotent and direct inhibition of the target enzyme.
Cellular Activity MCF-7 Cell Proliferation AssayGI50 = 450 nMGood cell permeability and on-target effect, leading to growth inhibition.
In Vivo Efficacy MCF-7 Xenograft Model (50 mg/kg, QD)TGI = 68%The compound effectively inhibits tumor growth in a complex biological system.

Analysis of Correlation: In this hypothetical scenario, the sub-micromolar GI50 value in the cell-based assay provided a strong rationale for advancing to the in vivo model. The significant Tumor Growth Inhibition (TGI) of 68% at a well-tolerated dose in the xenograft study validates the initial in vitro findings. The data suggests that Compound X not only hits its intended target but also possesses favorable enough pharmacokinetic properties to reach the tumor tissue in sufficient concentrations to exert its anti-proliferative effect.[28]

Visualizing the Workflow and Pathway

Clear visualization of the experimental process and the targeted biological pathway is crucial for understanding the scientific rationale.

G cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy cluster_2 Decision Gate a Biochemical Assay (CDK2 Inhibition) b Cell-Based Assay (MCF-7 Proliferation) a->b Confirms Cellular Activity c MCF-7 Xenograft Model (Tumor Growth) b->c Translates to Animal Model d Go / No-Go for further development c->d Efficacy & Safety Data

Caption: High-level workflow from in vitro validation to in vivo efficacy testing.

G cluster_0 Cell Cycle G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase activates transcription CompoundX Compound X (this compound) CompoundX->CDK2

Caption: Targeted pathway: Inhibition of the CDK2/Cyclin E complex by Compound X.

Conclusion and Future Directions

This guide outlines a systematic and logical approach to the cross-validation of in vitro and in vivo data, using the hypothetical CDK2 inhibitor, Compound X, as an example. The strong correlation observed between the biochemical potency, cellular activity, and anti-tumor efficacy in an animal model provides a solid foundation for further preclinical development.

Future studies would involve more comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling, investigation of efficacy in other relevant cancer models, and detailed toxicology studies to establish a therapeutic window before consideration for clinical trials.

References

  • BioIVT. (2020, April 9). What is ADME and how does it fit into drug development? Retrieved from [Link]

  • Charles River Laboratories. ADME DMPK Studies. Retrieved from [Link]

  • Pion Inc. (2024, January 5). What are ADME and IVIVC in drug development? Retrieved from [Link]

  • Behzadi, R., Ahmadpour, S., Amiri, F. T., Kavosian, S., Asori, M., & Hosseinimehr, S. J. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222–226. Retrieved from [Link]

  • FirmaFlow. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Tebubio. (2023, April 27). What is the role of ADME in drug discovery? Retrieved from [Link]

  • Bentham Science Publishers. (2023, January 1). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Retrieved from [Link]

  • Eurofins Discovery. Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs. Retrieved from [Link]

  • National Toxicology Program. (2014, February 2). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2014, June 9). Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation? Retrieved from [Link]

  • PubMed. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Retrieved from [Link]

  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Retrieved from [Link]

  • Melior Discovery. The MCF-7 Xenograft Model for Breast Cancer. Retrieved from [Link]

  • Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]

  • InVivo Biosystems. (2024). Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans. Retrieved from [Link]

  • Liveon Biolabs. (2024, September 26). In Vivo vs. In Vitro Models Differences & Applications. Retrieved from [Link]

  • Liu, H., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports, 10(1), 1-14. Retrieved from [Link]

  • TD2. (2018, October 1). In Vitro vs. In Vivo Preclinical Drug Testing. Retrieved from [Link]

  • PLOS One. (2011, June 3). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. Retrieved from [Link]

  • BPS Bioscience. CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • SciELO. (2014). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Retrieved from [Link]

  • ACS Publications. (2025, September 3). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Retrieved from [Link]

  • MDPI. (2023, May 15). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. Retrieved from [Link]

  • bioRxiv. (2022, July 2). Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • PubMed. (2013, December 5). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Retrieved from [Link]

  • ResearchGate. (2013, January). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

Sources

Reproducibility of published data on 5-aryl-1,3-thiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aryl-1,3-thiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in hits for Alzheimer’s disease (CDK5/p25 inhibitors, AChE inhibitors) and oncology (tubulin polymerization inhibitors).[1] However, this scaffold suffers from a bimodal reproducibility crisis :

  • Synthetic Variability: The classical Hantzsch synthesis often fails to reproduce reported yields due to the volatility and lachrymatory nature of

    
    -haloketone intermediates.
    
  • Assay Interference (PAINS): 2-aminothiazoles are notorious "frequent hitters." Without rigorous counter-screening, reported IC

    
     values often reflect non-specific aggregation rather than true ligand-receptor binding.[1]
    

This guide provides a self-validating framework to synthesize these compounds reliably and distinguish true biological activity from assay artifacts.

Part 1: The Synthetic Bottleneck

Comparison: Classical vs. Stabilized One-Pot Synthesis

The primary failure mode in reproducing published yields (often claimed >80%) is the isolation of the


-haloketone intermediate. These intermediates degrade rapidly on silica and are potent alkylators.
FeatureMethod A: Classical Hantzsch Method B: One-Pot "Green" Iodine
Reagents Isolated

-bromoketone + Thiourea
Acetophenone + Thiourea +

Solvent Ethanol (Reflux)PEG-400 or Water (80°C)
Intermediate Isolated (High risk of degradation)In-situ (Transient, consumed immediately)
Yield Reliability Low (40–65% typical, highly operator dependent)High (85–92% reproducible)
Purification Column Chromatography often requiredFiltration + Recrystallization
Atom Economy Poor (Stoichiometric waste)High (Catalytic options available)

Scientist’s Insight: Do not attempt to isolate the


-haloketone if you are struggling with yield. The "Method B" approach generates the 

-iodoketone in situ using elemental iodine or NBS. This species is more reactive than the bromide and is trapped immediately by thiourea, preventing polymerization side-reactions.
Visualization: Mechanistic Pathway & Failure Points

The following diagram illustrates where the classical method fails versus the robust one-pot alternative.

G Start Acetophenone Precursor Bromination Bromination (Br2/AcOH) Start->Bromination Classical OnePot One-Pot System (I2, Thiourea, PEG-400) Start->OnePot Recommended Intermed α-Bromoketone (ISOLATED) Bromination->Intermed Degrade Polymerization/ Decomposition Intermed->Degrade Storage/Silica Thiourea1 + Thiourea (Reflux EtOH) Intermed->Thiourea1 Immediate Use Product 5-Aryl-1,3-thiazol-2-amine (Final Product) Thiourea1->Product Low Yield Transient Transient α-Iodoketone OnePot->Transient In Situ Transient->Product High Yield Trapping

Caption: Comparison of synthetic routes. The Red path (Classical) introduces a stability bottleneck.[1] The Green path (One-Pot) bypasses isolation, ensuring reproducibility.[1]

Part 2: The Biological Trap (PAINS & Aggregation)

The Problem: Promiscuity

2-aminothiazoles are often flagged as Pan-Assay Interference Compounds (PAINS).[1] They can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition in kinase (CDK5) and protease (BACE-1) assays.[1]

The Validation Standard: You cannot publish IC


 data on this scaffold without an Aggregation Counter-Screen .
Validation StepProtocol RequirementInterpretation
Standard Assay Buffer + Substrate + InhibitorInitial Hit
Detergent Challenge Add 0.01% Triton X-100 (or Tween-80)If IC

increases >3x:
False Positive (Aggregator).If IC

stable:
True Binder.[1]
Centrifugation Spin sample at 10,000g for 10 minLoss of activity in supernatant: Compound precipitated/aggregated.

Part 3: Validated Protocols

Protocol A: Robust One-Pot Synthesis (Recommended)

Based on optimization by Bouherrou et al. and standard Green Chemistry principles.[1]

  • Setup: To a 50 mL round-bottom flask, add acetophenone (1.0 mmol) and thiourea (2.0 mmol, 2 equiv).

  • Catalyst/Solvent: Add Iodine (

    
    )  (1.0 mmol) and PEG-400  (5 mL). Note: PEG-400 acts as a phase transfer catalyst and stabilizer.
    
  • Reaction: Heat to 100°C for 45–60 minutes. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Pour into crushed ice containing 5%

      
        (sodium thiosulfate). Why? This quenches unreacted iodine, preventing oxidative side reactions during isolation.[1]
      
    • Add 10% NaOH dropwise until pH ~9–10 to precipitate the free base.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL).[1] Recrystallize from hot Ethanol.
    
    • Expected Yield: >85%

    • Appearance: Yellow to off-white crystalline solid.

Protocol B: Aggregation Counter-Screen (Mandatory for Bio-Data)

Adapted from Shoichet Lab protocols for colloidal aggregation.[1]

  • Baseline: Determine IC

    
     in standard assay buffer (e.g., 50 mM HEPES, pH 7.5).
    
  • Preparation: Prepare a "Detergent Buffer" by adding freshly prepared 0.01% (v/v) Triton X-100 to the standard buffer.[1]

  • Execution: Run the exact same IC

    
     curve using the Detergent Buffer.
    
  • Analysis: Calculate the Shift Factor (

    
    ):
    
    
    
    
    • If

      
      : Validated Hit.
      
    • If

      
      : Likely Aggregator (Discard or optimize solubility).
      
Visualization: Validation Logic Flow

Validation Hit Primary Screening Hit (IC50 < 10 µM) Detergent Detergent Challenge (+0.01% Triton X-100) Hit->Detergent Result1 IC50 Unchanged Detergent->Result1 Result2 IC50 Increases > 3-fold Detergent->Result2 Valid VALIDATED LEAD (Specific Binding) Result1->Valid Artifact ARTIFACT (Colloidal Aggregator) Result2->Artifact

Caption: Decision tree for validating biological activity. Detergent sensitivity is the primary filter for false positives in this scaffold class.[1]

References

  • Bouherrou, H., et al. (2025).[1][2] "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis." Molecules.

  • Helal, C. J., et al. (2004).[1] "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease."[3] Bioorganic & Medicinal Chemistry Letters.

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Foundational text on PAINS/Aminothiazoles).

  • Svrčková, K., et al. (2022).[1][4] "5-Aryl-1,3,4-oxadiazol-2-amines... Synthesis, Acetyl- and Butyrylcholinesterase Inhibition."[1][4] International Journal of Molecular Sciences. (Demonstrates assay variability in similar azole scaffolds).

  • Potts, K. T. (1977).[1] "The Chemistry of 1,3-Thiazoles." Comprehensive Heterocyclic Chemistry. (Standard reference for Hantzsch Mechanism).

Sources

A Comparative Meta-Analysis of Substituted 2-Aminothiazoles: A Guide to Structure-Activity Relationships and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This heterocyclic amine is a cornerstone in the synthesis of numerous compounds, from sulfur drugs to chemical reaction accelerators, and is a key structural component in several clinically approved pharmaceuticals like the kinase inhibitor Dasatinib and the antibiotic Cefixime.[3][4] Its remarkable versatility stems from the ease with which its core structure can be substituted at multiple positions, leading to a vast chemical space and a broad spectrum of biological activities.[5] Researchers and drug development professionals frequently leverage this scaffold to design novel therapeutic agents.

This guide provides an in-depth, comparative meta-analysis of the biological activities of substituted 2-aminothiazoles. It moves beyond a simple cataloging of effects to dissect the critical structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, providing the causal insights necessary for rational drug design.

I. Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a primary focus for 2-aminothiazole derivatives, with numerous studies demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[3] The therapeutic potential is largely dictated by the nature and position of substituents on the thiazole ring and the 2-amino group.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminothiazole derivatives is highly sensitive to their substitution patterns. Aromatic substitutions on the 2-amino group, for instance, tend to confer greater antitumor activity than aliphatic substitutions.[3]

  • Substitution on the Thiazole Ring (C4/C5): Lipophilic substituents at the C4 and/or C5 positions, such as methyl, bromo, or phenyl groups, have been shown to yield moderate to good activity against lung cancer (H1299) and glioma (SHG-44) cell lines.[3][6]

  • Substitution on the 2-Amino Group:

    • Aromatic Rings: Attaching a phenyl ring to the 2-amino group is a common strategy. The activity can be further enhanced by adding substituents to this phenyl ring. For example, a chloro-substitution was found to increase cytotoxic activity compared to an unsubstituted phenyl ring.[3][6] The position of the substituent matters; for instance, a meta-chloro substitution on the phenyl ring showed better antitumor activity than other positions.[3]

    • Linkers: The introduction of linkers, such as an amide group, between the 2-aminothiazole core and a substituted phenyl ring can be crucial for optimal antimycobacterial and anticancer activity.[7][8]

  • Clinically Relevant Example - Dasatinib: Dasatinib, a potent pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia, exemplifies the power of optimizing this scaffold.[9][10] Its complex structure features a carboxamide side chain on the thiazole ring and a substituted pyrimidine ring attached to the 2-amino group, demonstrating a highly refined SAR.[11]

Comparative Cytotoxicity Data

The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). The table below summarizes the in vitro activity of selected compounds against various human cancer cell lines, illustrating the impact of different substitution patterns.

Compound/DerivativeCancer Cell LineIC50 / GI50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Lung Cancer)4.89 µM[3][12]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03 µM[3][12]
Derivative with m-Cl on phenyl ringHT29 (Colon Cancer)0.63 µM[3]
Phenylamide derivative 82d K562 (Leukemia)0.78 µM[1][8]
N-bis(trifluoromethyl)alkyl-N′-thiazolylurea 66 PC-3 (Prostate Cancer)log GI50 −7.10[13]
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)[1]
Compound 79b A549 (Lung Cancer)1.61 µg/mL (GI50)[1]
Mechanisms of Action: Kinase Inhibition and Cell Cycle Arrest

A primary mechanism by which 2-aminothiazoles exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[14] The 2-aminothiazole scaffold serves as a novel template for designing potent inhibitors of Src family kinases, Aurora kinases, and cyclin-dependent kinases (CDKs).[9][14][15] For example, certain derivatives induce cell cycle arrest at the G0/G1 phase by inhibiting the CDK2/E1 complex.[3]

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->PI3K Inhibits caption Pathway showing PI3K inhibition by 2-aminothiazoles.

Caption: PI3K signaling pathway inhibited by 2-aminothiazoles.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[1]

Principle: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G A Seed Cancer Cells in 96-well Plate B Treat with Substituted 2-Aminothiazoles A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: General experimental workflow for anticancer evaluation.

II. Antimicrobial Activity: Combating Pathogenic Microbes

Substituted 2-aminothiazoles represent a promising class of antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi.[16][17][18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial profile is strongly influenced by the substituents. For antibacterial activity, the presence of a 2-pyridyl ring at the C4 position and a substituted phenyl ring at the 2-amino position connected by an amide linker confers optimal activity against Mycobacterium tuberculosis.[7] For antiplasmodial activity, phenyl rings substituted with hydrophobic, electron-withdrawing groups are preferred.[7][19] Some derivatives have demonstrated more potent antibacterial activity than standard drugs like ampicillin and streptomycin.[17]

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency. The table below presents MIC values for representative 2-aminothiazole derivatives.

Compound/DerivativeMicroorganismMIC Value (µM or µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative 43a S. aureus / E. coli16.1 µM[20]
4-(4-bromophenyl)-thiazol-2-amine derivative 43b A. niger16.2 µM[20]
4-(4-bromophenyl)-thiazol-2-amine derivative 43d C. albicans15.3 µM[20]
Thiazolyl-thiourea derivative 124 Staphylococcal species4 to 16 µg/mL[21]
Mechanisms of Action: Targeting Essential Microbial Enzymes

Molecular docking studies suggest that the antimicrobial effects of 2-aminothiazoles may arise from the inhibition of essential microbial enzymes. For antibacterial activity, MurB, an enzyme involved in peptidoglycan biosynthesis, is a probable target.[17] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi, is a likely mechanism.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential treatments for inflammatory diseases.[16][22][23]

Structure-Activity Relationship (SAR) and Mechanism of Action

The anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory pathway. Studies have shown that introducing appropriately-sized substituents at the C4 and C5 positions of the thiazole ring can improve the inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS) over neuronal NOS (nNOS).[24] Excessive production of nitric oxide by iNOS is implicated in the pathology of many inflammatory diseases.[24] Other derivatives have been shown to reduce the production of prostaglandin E2 (PGE2) by potentially inhibiting cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation.[23]

Comparative Anti-inflammatory Data
Compound/DerivativeTarget/AssayActivity/ResultReference
5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine (5b )iNOS InhibitionHigh selectivity for iNOS over nNOS[24]
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamidePGE2 Production in LPS-stimulated RAW cellsSignificantly blocked prostaglandin production, comparable to selective COX-2 inhibitor[23]

IV. Other Biological Activities

The structural versatility of 2-aminothiazoles has led to their investigation in numerous other therapeutic areas. They have been identified as:

  • Antiprion Agents: Active in reducing the accumulation of the misfolded prion protein (PrPSc).[25]

  • Adenosine Receptor Antagonists: Showing moderate antagonist activity on human adenosine A1 and/or A2A receptors.[26]

  • Anticonvulsant, Antidiabetic, and Antihypertensive Agents: Various derivatives have shown promise in these areas, highlighting the broad therapeutic potential of the scaffold.[3][13]

V. A Word of Caution: Privileged Scaffold vs. Toxicophore

While the 2-aminothiazole scaffold is undeniably valuable, it is not without its challenges. It has been classified as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolites.[2] Furthermore, some simple 2-aminothiazoles have been identified as "promiscuous" frequent hitters in biophysical binding assays, meaning they can show activity against a wide range of protein targets non-selectively.[27] This underscores the importance of careful SAR studies and structural modifications to design specific, potent, and safe drug candidates, moving beyond simple, promiscuous fragments.[2][27]

Conclusion

The substituted 2-aminothiazole remains a scaffold of profound importance in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with potent effects against cancer, microbial pathogens, and inflammation. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships. By strategically modifying the substituents at the C2, C4, and C5 positions, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. While researchers must remain vigilant to the potential liabilities of the core structure, such as promiscuity and metabolic activation, the continued exploration and rational design of novel 2-aminothiazole derivatives hold immense promise for the development of next-generation therapeutics.

References

  • The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers - Benchchem.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed.
  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed.
  • Promiscuous 2-Aminothiazoles (PrATs)
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed.
  • Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery - Benchchem.
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - Journal of Chemical and Pharmaceutical Research.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Public
  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | ChemRxiv.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methylphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Methylphenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.